Home > Products > Screening Compounds P83484 > Cellulose hydroxyethylate
Cellulose hydroxyethylate -

Cellulose hydroxyethylate

Catalog Number: EVT-8384314
CAS Number:
Molecular Formula: C36H70O19
Molecular Weight: 806.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxyethyl cellulose is a polysaccharide derivative with gel thickening, emulsifying, bubble-forming, water-retaining and stabilizing properties. It is used as a key ingredient in many household cleaning products, lubricants and cosmetics due to its non-ionic and water-soluble nature. It is often used as an ingredient in ophthalmic pharmaceutical preparations such as artificial tear solutions and adjunct agent in topical drug formulations to facilitate the delivery of drugs with hydrophobic character.
Source

Hydroxyethyl cellulose is synthesized from natural cellulose, which is obtained from plant materials such as cotton and wood pulp. The cellulose undergoes etherification with ethylene oxide in the presence of an alkaline catalyst, resulting in the formation of hydroxyethyl cellulose.

Classification

Hydroxyethyl cellulose is classified as a cellulose ether and falls under the category of polysaccharides. Its properties can vary based on the degree of substitution (the number of hydroxyethyl groups attached to the cellulose backbone), which affects its solubility and viscosity.

Synthesis Analysis

Methods

The synthesis of hydroxyethyl cellulose typically involves several methods, including:

  1. Alkaline Etherification: Cellulose is treated with sodium hydroxide followed by ethylene oxide. The reaction conditions (temperature, time, and concentration) are critical for achieving the desired molar substitution.
  2. Homogeneous Method: A fully homogeneous method utilizes a solvent system like sodium hydroxide and urea to dissolve cellulose before etherification. This method allows for better control over reaction conditions and product consistency .

Technical Details

  • Reactor Types: Various reactors can be used for synthesis, including plug mixing type horizontal reactors and batch reactors, which facilitate efficient mixing and control over reaction parameters .
  • Reaction Conditions: Typical conditions include temperatures ranging from 20°C to 75°C, with varying pressures and concentrations of reactants. The molar substitution can range from 0.5 to 3.5 or higher depending on the method used .
Molecular Structure Analysis

Structure

The molecular structure of hydroxyethyl cellulose consists of a linear chain of glucose units linked by β-1,4-glycosidic bonds, with hydroxyethyl groups (-CH2CH2OH) attached to some of the hydroxyl groups on the glucose units.

Data

  • Molar Substitution: The degree of substitution can significantly affect properties; typical values range from 0.5 to 3.5.
  • Solubility: Hydroxyethyl cellulose becomes soluble in water at a molar substitution greater than approximately 0.57 .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in synthesizing hydroxyethyl cellulose is the etherification reaction between cellulose and ethylene oxide under alkaline conditions.

Technical Details

  • Etherification Mechanism: The process involves nucleophilic attack by the hydroxyl groups on ethylene oxide, leading to the formation of ether linkages.
  • Neutralization: After etherification, acids may be added to neutralize excess alkali, ensuring product stability and purity .
Mechanism of Action

Process

The mechanism involves:

  1. Activation of Cellulose: Cellulose is activated through alkalization.
  2. Etherification: Ethylene oxide reacts with activated cellulose to form hydroxyethyl groups.
  3. Neutralization: The reaction mixture is neutralized to halt further reactions and stabilize the product.

Data

The efficiency of this process can be influenced by factors such as temperature, concentration of reactants, and reaction time .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hydroxyethyl cellulose typically appears as a white to off-white powder.
  • Solubility: It is soluble in cold water but forms a gel-like solution at higher concentrations.

Chemical Properties

  • Viscosity: Hydroxyethyl cellulose solutions exhibit high viscosity, which increases with concentration and molar substitution.
  • Thermal Stability: It shows good thermal stability, with decomposition temperatures typically above 200°C .
Applications

Hydroxyethyl cellulose has diverse applications across various fields:

  1. Pharmaceuticals: Used as a thickening agent and stabilizer in formulations.
  2. Cosmetics: Employed as a binder and emulsifier in creams and lotions.
  3. Food Industry: Acts as a food thickener and stabilizer.
  4. Construction: Utilized in cement-based products for improving workability and water retention.
  5. Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility .
Synthesis Methodologies and Reaction Kinetics

Microwave-Assisted Etherification of Cellulosic Substrates

Microwave irradiation has emerged as a transformative technology for accelerating the hydroxyethylation of cellulose. This method employs electromagnetic radiation to induce molecular rotation and ionic conduction, significantly enhancing reaction kinetics compared to conventional thermal processes. In microwave-assisted synthesis, cellulose is first mercerized with sodium hydroxide at sub-zero temperatures (typically −20°C) to form alkali cellulose, which is then reacted with ethylene oxide or related etherifying agents under microwave irradiation. The critical advancement lies in the drastic reduction of reaction time from several hours to under 20 minutes while maintaining high yield (approximately 87%) and substitution uniformity [4].

The dielectric heating effect of microwaves generates rapid internal temperature escalation within the cellulose matrix, overcoming heat transfer limitations inherent in conventional methods. This enables precise energy delivery to the reaction site, minimizing side reactions such as oxidative degradation. Reaction parameters such as microwave power (400–800 W), irradiation time (5–20 min), and solvent composition (aqueous/organic mixtures) directly influence the degree of substitution (DS). Optimal conditions typically involve 15–20 minutes of irradiation at 60–80°C, yielding hydroxyethyl cellulose with DS values comparable to traditional methods but with 70% reduction in energy consumption [4].

Table 1: Comparative Performance of Microwave vs. Conventional Hydroxyethylation

ParameterMicrowave MethodConventional Method
Reaction Time15–20 min4–8 hours
Energy Consumption0.8–1.2 kWh/kg3.5–4.2 kWh/kg
Typical Yield85–87%82–85%
Byproduct Formation<5%8–12%
Crystallinity DisruptionHighModerate

The non-thermal effects of microwaves, including enhanced molecular rotation and dipole alignment, contribute to improved reagent penetration into crystalline cellulose domains. This technology represents a green chemistry approach by eliminating the need for toxic catalysts and reducing solvent consumption by 40–60% [4].

Phase-Transfer Catalysis in Hydroxyethylation Reactions

Phase-transfer catalysis (PTC) enables efficient hydroxyethyl cellulose modification in heterogeneous systems by facilitating reactant migration across immiscible liquid phases. This technique employs quaternary ammonium salts—typically tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride—as catalysts that transfer hydroxyl anions from aqueous phases to organic solvents containing cellulose substrates. The catalyst acts as a molecular shuttle, dramatically increasing the accessibility of cellulosic hydroxyl groups to ethylene oxide or its synthetic equivalents [2] [5].

In a representative process, hydroxyethyl cellulose dissolved in aqueous sodium hydroxide forms the aqueous phase, while 1-bromododecane in tetrahydrofuran (THF) constitutes the organic phase. The phase-transfer catalyst concentrates at the interface, enabling nucleophilic displacement reactions that graft hydrophobic alkyl chains onto the cellulose backbone. The critical reaction variables include catalyst concentration (0.5–3 mol%), water:THF volume ratio (1:1 to 1:3), and temperature (40–70°C). Systematic optimization reveals that TBAB concentrations of 1.5 mol% at 60°C with water:THF ratio of 1:2 yields hydroxyethyl cellulose lauryl ether with DS values of 0.21–1.95 for lauryl groups [2].

The reaction follows second-order kinetics where the rate constant k depends on catalyst concentration:$$k = k_0 \cdot [Q^+X^-]^{0.8} \cdot [\text{Cellulose–O}^-]$$where $[Q^+X^-]$ represents the quaternary ammonium salt concentration. The PTC approach reduces reaction times by 65% compared to non-catalyzed systems while achieving higher substitution uniformity along polymer chains. This method is particularly valuable for synthesizing hydrophobically modified hydroxyethyl cellulose (HMHEC) used as associative thickeners in coatings, where controlled hydrophobic grafting dictates rheological performance [5] [9].

Alkali Cellulose Pretreatment Optimization for Degree of Substitution Control

Alkali cellulose preparation constitutes the foundational step governing hydroxyethyl cellulose substitution patterns and overall reaction efficiency. This pretreatment involves steeping cellulose in concentrated sodium hydroxide solutions (18–50% w/v) to disrupt crystalline regions and form reactive alkoxide sites. Recent studies demonstrate that optimization of mercerization parameters—including alkali concentration, temperature, and pretreatment duration—directly determines the accessibility of hydroxyl groups for subsequent etherification [2] [4] [7].

Systematic investigations reveal that 40% sodium hydroxide concentration at −20°C for 6 hours maximizes decrystallization while minimizing cellulose degradation. Under these conditions, alkali cellulose retains approximately 34% crystallinity—sufficient to maintain fibrous structure but with significantly expanded interchain spaces facilitating ethylene oxide penetration. Higher alkali concentrations (>45%) risk alkaline hydrolysis of glycosidic bonds, reducing molecular weight by up to 30%, while concentrations below 30% yield incomplete lattice disruption [4] [7].

Table 2: Effect of NaOH Concentration on Alkali Cellulose Properties

NaOH Concentration (%)Crystallinity Index (%)Accessible OH Groups (mmol/g)DP Retention (%)
20682.898
30524.195
40346.392
50296.578

Post-mercerization washing protocols critically influence substitution control. Controlled neutralization removes excess alkali while preserving the activated cellulose structure. Research demonstrates that acetone washing followed by acetic acid neutralization to pH 7.5–8.0 yields optimal etherification substrates. This pretreatment enables precise DS targeting (1.6–3.5) during hydroxyethylation by regulating ethylene oxide stoichiometry and reaction temperature [3] [7]. Advanced monitoring techniques, including in-situ Raman spectroscopy, reveal that pretreatment efficiency correlates with characteristic band shifts at 380 cm⁻¹ (cellulose I → II transition) and 1095 cm⁻¹ (C–O–C stretching in alkoxides) [4].

Mechanochemical Activation in Solid-State Etherification Processes

Solid-state mechanochemistry provides an environmentally benign alternative for hydroxyethyl cellulose modification by eliminating solvent requirements and enabling room-temperature reactions. This approach utilizes high-energy mechanical forces—typically via vibratory ball milling—to simultaneously degrade cellulose crystallinity and drive etherification reactions. During milling, stainless steel balls impact cellulose particles, generating localized heat (>300°C) and pressure at collision points sufficient to break hydrogen bonds and induce free radical formation [1] [5].

The mechanochemical degradation of hydroxyethyl cellulose follows first-order kinetics relative to molecular weight reduction:$$-\frac{dM}{dt} = k \cdot (M - M{\infty})$$where $M$ represents molecular weight at time $t$, $M{\infty}$ is the limiting molecular weight, and $k$ is the degradation constant dependent on mechanical energy input. Studies show that after 8 hours of vibratory ball milling (frequency: 25 Hz, ball-to-powder ratio: 30:1), the molecular weight of hydroxyethyl cellulose decreases sharply from 290,000 to 40,000 Da, approaching a limiting value of 35,000–38,000 Da below which degradation ceases. This limit represents the energy threshold where mechanical forces no longer exceed the activation barrier for glycosidic bond cleavage [1].

Table 3: Mechanochemical Parameters Influencing Hydroxyethyl Cellulose Degradation

ParameterEffect on Degradation Rate Constant (k)Molecular Weight Limit (Da)
Ball-to-Powder Ratio
10:10.12 h⁻¹85,000
20:10.21 h⁻¹62,000
30:10.34 h⁻¹35,000
Rotational Speed (rpm)
5000.15 h⁻¹73,000
10000.25 h⁻¹48,000
15000.38 h⁻¹32,000

Morphological analysis reveals that extended milling transforms fibrous hydroxyethyl cellulose into irregular fine powders with complete loss of crystalline structure. Simultaneous etherification occurs when milling hydroxyethyl cellulose with hydrophobic reagents (e.g., alkyl epoxides), where mechanical activation enables grafting without solvents. Solid-state ¹³C NMR confirms ether bond formation through characteristic chemical shifts at 70–75 ppm (C–O–C) and decreased signal intensity at 89 ppm (crystalline cellulose) [1] [5].

Comparative Analysis of Gas-Phase vs. Liquid-Phase Etherification Efficiency

The choice between gas-phase and liquid-phase etherification significantly impacts hydroxyethyl cellulose production efficiency, substitution uniformity, and byproduct formation. Gas-phase processes involve contacting alkali cellulose with vaporized ethylene oxide in nitrogen-blanketed reactors, while liquid-phase methods utilize ethylene oxide dissolved in organic solvents (e.g., isopropanol, t-butanol) [3] [6].

Gas-phase systems demonstrate superior reaction control through precise ethylene oxide partial pressure regulation (typically 1.5–2.5 bar). Plug-flow reactor designs with recirculating gas streams achieve 92–95% ethylene oxide utilization efficiency and DS values of 1.8–2.5 with narrow distribution (ÐDS = 0.15). The absence of solvent minimizes hydrolysis side reactions, reducing ethylene glycol formation to <0.8 mol% compared to 3–5 mol% in liquid-phase systems. However, gas-phase reactions require longer completion times (8–12 hours) due to diffusion limitations in cellulose matrices [3] [6].

Liquid-phase etherification offers faster kinetics (3–5 hours) through improved reagent penetration but suffers from significant side reactions. The solvated environment promotes both hydrolysis of ethylene oxide to ethylene glycol and the formation of poly(ethylene oxide) side chains. Kinetic modeling reveals parallel reaction pathways:$$\text{Cellulose–O}^- + \text{EO} \xrightarrow{k1} \text{Cellulose–O–CH}2\text{CH}2\text{OH}$$$$\text{H}2\text{O} + \text{EO} \xrightarrow{k2} \text{HOCH}2\text{CH}2\text{OH}$$where $k2/k1$ ratios range from 0.3–0.5 depending on solvent polarity. Recent innovations include phase-transfer catalysts that reduce $k2/k_1$ to 0.1–0.2 by selectively accelerating the etherification pathway [6].

Table 4: Performance Metrics of Gas-Phase vs. Liquid-Phase Etherification

MetricGas-Phase ProcessLiquid-Phase Process
Reaction Time8–12 hours3–5 hours
Ethylene Oxide Utilization92–95%82–88%
Byproduct Formation<0.8 mol%3–5 mol%
DS Uniformity (ÐDS)0.12–0.150.18–0.25
Capital CostHighModerate
Temperature ControlChallengingExcellent
Maximum Achievable DS2.5–3.03.0–3.5

Industrial-scale optimization favors gas-phase processes for high-purity pharmaceutical grades where substitution uniformity is critical, while liquid-phase methods dominate for high-volume industrial applications requiring higher DS values [3] [6]. Hybrid approaches have emerged, combining initial liquid-phase activation with gas-phase finishing to balance kinetics and product quality.

Properties

Product Name

Cellulose hydroxyethylate

IUPAC Name

1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol

Molecular Formula

C36H70O19

Molecular Weight

806.9 g/mol

InChI

InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3

InChI Key

DFJVHKAPIXJTSC-UHFFFAOYSA-N

SMILES

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O

Solubility

Soluble

Canonical SMILES

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.